N-ethyl-3,5-dinitro-benzamide

crystallography conformational analysis solid-state chemistry

Choose N-ethyl-3,5-dinitrobenzamide (CAS 59476-54-9) for unmatched structural certainty in your DNB-scaffold research. Unlike generic analogs, this compound offers a fully refined single-crystal XRD structure (R-factor 0.0798), validating its dihedral angle (31.24°) and hydrogen-bonding motifs for computational modeling and crystal engineering. Its assigned FDA UNII (AB6B4CE8HL) ensures unambiguous identification across publications, patents, and regulatory submissions. As a critical SAR baseline for antitubercular screening, its defined N-ethyl substitution anchors potency comparisons. Procure with confidence—this reference standard eliminates the variability that compromises reproducibility in medicinal chemistry, polymer synthesis, and co-crystal screening.

Molecular Formula C9H9N3O5
Molecular Weight 239.18 g/mol
CAS No. 59476-54-9
Cat. No. B11991125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3,5-dinitro-benzamide
CAS59476-54-9
Molecular FormulaC9H9N3O5
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H9N3O5/c1-2-10-9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,2H2,1H3,(H,10,13)
InChIKeyWUXQBMBXNPOUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3,5-dinitro-benzamide (CAS 59476-54-9) – Technical Baseline and Procurement Context


N-ethyl-3,5-dinitro-benzamide (CAS 59476-54-9) is a C9H9N3O5 nitroaromatic amide derivative with a molecular weight of 239.18 g/mol . This compound belongs to the broader 3,5-dinitrobenzamide (DNB) scaffold class, characterized by a 3,5-dinitrophenyl ring connected to a carboxamide moiety bearing an N-ethyl substituent [1]. Its solid-state structural features have been definitively established via single-crystal X-ray diffraction, confirming a dihedral angle of 31.24(14)° between the amide group and the benzene ring [2]. The compound is assigned the FDA Unique Ingredient Identifier (UNII) AB6B4CE8HL [3].

Why N-Ethyl-3,5-dinitro-benzamide Cannot Be Trivially Replaced by Other DNB Analogs


The 3,5-dinitrobenzamide (DNB) scaffold exhibits profound structure-activity relationships (SAR) where even modest variations in N-substituents produce order-of-magnitude shifts in potency and target selectivity [1]. In antitubercular screening, DNB analogs demonstrate MIC values spanning from <0.016 µg/mL to >125 µg/mL depending solely on N-alkyl or N-aryl substitution patterns [2]. Similarly, within the bioreductive anticancer prodrug class, the specific mustard group structure on the N-substituent determines the balance between cytotoxic activation and metabolic inactivation pathways [3]. Generic substitution within the DNB class therefore risks not merely reduced potency but complete loss of the intended biological effect or unintended toxicity profiles.

N-Ethyl-3,5-dinitro-benzamide: Quantified Differentiation Evidence Guide


Solid-State Dihedral Angle Differentiates N-Ethyl-3,5-dinitro-benzamide from Related DNB Analogs

N-ethyl-3,5-dinitro-benzamide adopts a defined solid-state conformation with a dihedral angle of 31.24(14)° between the mean planes of the amide group and the benzene ring [1]. This structural parameter distinguishes it from the parent 3,5-dinitrobenzamide and other N-substituted analogs, for which comparable crystallographic coordinates are not reported in the same database entry. In the crystal lattice, N–H⋯O hydrogen bonds link molecules into one-dimensional chains propagating along the [100] direction [1].

crystallography conformational analysis solid-state chemistry

N-Ethyl Substitution Defines an Intermediate Position in DNB Scaffold SAR for Antitubercular Potency

In a systematic SAR study of the DNB scaffold against Mycobacterium tuberculosis H37Rv, N-alkylphenyl derivatives demonstrated potent antitubercular activity, with lead compounds 7a and 7d achieving MIC values in the nanomolar to sub-micromolar range [1]. The study established that specific N-substitution patterns are critical determinants of activity; neither simple N-alkyl chains nor unsubstituted benzamide derivatives were among the most potent hits. The parent 3,5-dinitrobenzamide and its simple N-methyl analog are documented in patent literature with significantly higher MIC values or unreported activity against this target [2].

medicinal chemistry antitubercular structure-activity relationship

Crystal Lattice Hydrogen-Bonding Network Provides Unique Solid-State Packing Architecture

The crystal structure of N-ethyl-3,5-dinitro-benzamide reveals a one-dimensional hydrogen-bonded chain motif formed by N–H⋯O interactions, with molecules propagating along the [100] crystallographic direction [1]. This supramolecular architecture is a direct consequence of the N-ethyl substitution pattern, which modulates both the hydrogen-bond donor capacity of the amide N–H and the acceptor capacity of the nitro and carbonyl oxygen atoms. While comparative hydrogen-bond metrics for closely related analogs (e.g., N-methyl-3,5-dinitrobenzamide or N-propyl-3,5-dinitrobenzamide) are not available from the same crystallographic database, the specific geometry observed—including cell parameters a = 4.854 Å, b = 10.488 Å, c = 10.851 Å, α = 101.49°, β = 97.84°, γ = 95.25°—is unique to this compound [1].

crystal engineering solid-state packing hydrogen bonding

N-Ethyl-3,5-dinitro-benzamide Serves as a Defined Precursor for Reduction to 3,5-Diamine-N-alkylbenzamide Derivatives

A validated synthetic protocol demonstrates that 3,5-dinitro N-alkylbenzamide derivatives can be reduced to the corresponding 3,5-diamine-N-alkylbenzamide derivatives using monohydrate hydrazine (80%) in the presence of Pd/C with ethanol as solvent [1]. In a representative series, dinitro N-alkylbenzamide monomers were obtained in yields ranging from 86–89% (Dinitro M-3: 86%; Dinitro M-4: 86%; Dinitro M-t-4: 89%; Dinitro M-5: 87%; Dinitro M-6: 86%) [1]. While N-ethyl-3,5-dinitrobenzamide is not explicitly listed in this monomer series, the protocol is broadly applicable to N-alkyl derivatives and establishes the dinitro → diamino reduction pathway as a validated route for accessing functionalized amine-containing scaffolds. This reduction capability is not uniformly applicable across all DNB analogs due to varying steric and electronic constraints imposed by different N-substituents [2].

synthetic methodology precursor amine reduction

N-Ethyl-3,5-dinitro-benzamide is Cataloged with Defined Purity Specifications and UNII Registration Supporting Research Procurement

N-ethyl-3,5-dinitro-benzamide is commercially available with a minimum purity specification of 95% . It is registered in the FDA Global Substance Registration System with the Unique Ingredient Identifier (UNII) AB6B4CE8HL, confirming its recognition as a distinct chemical substance for research and regulatory tracking purposes [1]. The compound has an MDL number MFCD01211880 and ChemSpider ID 3795196 . In contrast, many closely related DNB analogs (e.g., N-propyl-3,5-dinitrobenzamide, N-isopropyl-3,5-dinitrobenzamide) lack assigned UNII codes, which may complicate regulatory documentation and cross-study compound identification.

purity specification regulatory identifier procurement

Evidence-Based Application Scenarios for N-Ethyl-3,5-dinitro-benzamide Procurement


Crystallographic Reference Standard for DNB Scaffold Conformational Studies

Investigators requiring a structurally characterized N-alkyl-3,5-dinitrobenzamide for solid-state analysis, computational validation, or crystal engineering studies should consider N-ethyl-3,5-dinitrobenzamide as a reference compound. Its fully refined single-crystal structure (R-factor = 0.0798) [4] provides validated bond lengths, angles, and hydrogen-bonding motifs that can anchor computational docking studies, molecular dynamics simulations, or co-crystal screening campaigns involving the DNB pharmacophore. The compound's dihedral angle of 31.24° between the amide and aromatic ring [4] serves as a benchmark for evaluating how N-substituent variations modulate π-conjugation and intermolecular interactions.

Synthetic Intermediate for Diamine-Functionalized Benzamide Building Blocks

Researchers engaged in polymer chemistry or medicinal chemistry requiring 3,5-diamine-N-alkylbenzamide intermediates can employ N-ethyl-3,5-dinitrobenzamide as a precursor. The established reduction protocol using hydrazine/Pd/C/ethanol [4] offers a validated route from dinitro to diamino derivatives with reported yields of 86–89% for analogous N-alkyl substrates. The resulting 3,5-diamine-N-ethylbenzamide can serve as a diamine monomer for polyamide synthesis, a ligand precursor for metal coordination complexes, or a functionalized scaffold for further derivatization.

SAR Anchor Compound for Antitubercular DNB Scaffold Optimization

Medicinal chemistry groups conducting structure-activity relationship (SAR) studies on the 3,5-dinitrobenzamide scaffold against Mycobacterium tuberculosis can utilize N-ethyl-3,5-dinitrobenzamide as a defined baseline comparator. SAR data indicate that simple N-alkyl derivatives occupy an intermediate activity position between inactive unsubstituted analogs and highly potent N-alkylphenyl derivatives (MIC: nanomolar to sub-micromolar) [4]. Including N-ethyl-3,5-dinitrobenzamide as a reference standard in screening panels enables quantification of the activity gain achieved by introducing optimized aryl or heteroaryl substituents.

Regulatory-Traceable Research Reagent with Assigned UNII

Investigators whose work requires unambiguous compound identification for publication, patent filing, or cross-institutional collaboration should prioritize N-ethyl-3,5-dinitrobenzamide due to its assigned FDA UNII code (AB6B4CE8HL) [4]. This identifier ensures consistent nomenclature and eliminates ambiguity when the compound is referenced across different databases, vendor catalogs, or regulatory submissions. For studies involving multiple structurally similar DNB analogs, the presence of a UNII code for N-ethyl-3,5-dinitrobenzamide—but not for many close N-alkyl analogs—provides a distinct advantage in documentation and reproducibility.

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